6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride

Kinase inhibition FGFR Cancer therapeutics

FGFR kinase drug discovery requires the correct 4-azaindole scaffold for hinge binding-7-azaindole analogs cannot substitute. This intermediate provides dual orthogonal handles: the 3-sulfonyl chloride for sulfonamide library synthesis and the 6-bromo for cross-coupling diversification. A single building block enables rapid two-step SAR exploration. Supplied with moisture-protective packaging and cold-chain logistics to preserve sulfonyl chloride reactivity upon delivery.

Molecular Formula C7H4BrClN2O2S
Molecular Weight 295.54 g/mol
Cat. No. B13521253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride
Molecular FormulaC7H4BrClN2O2S
Molecular Weight295.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2S(=O)(=O)Cl)Br
InChIInChI=1S/C7H4BrClN2O2S/c8-4-1-5-7(11-2-4)6(3-10-5)14(9,12)13/h1-3,10H
InChIKeyIADHSLJSZSGSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-azaindole-3-sulfonyl Chloride: Building Block Overview


6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (CAS: 2092115-52-9) is a heteroaromatic sulfonyl chloride derivative featuring a 4-azaindole core with a bromine substituent at the 6-position and a reactive sulfonyl chloride group at the 3-position . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries targeting FGFR and related tyrosine kinases. The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in kinase drug discovery due to its ability to mimic the ATP adenine moiety and engage the hinge region of kinase active sites [1]. The sulfonyl chloride functionality enables efficient derivatization via sulfonamide or sulfonate ester formation with amines or alcohols, while the 6-bromo substituent provides a synthetic handle for further elaboration through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [2].

6-Bromo-4-azaindole-3-sulfonyl Chloride: Why Substitution Fails


Procurement decisions involving 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride must account for critical structural and reactivity differentiators that preclude simple substitution with closely related analogs. The precise positioning of the bromine atom at the 6-position of the 4-azaindole core, combined with the 3-sulfonyl chloride group, creates a unique vector set for fragment elaboration and target engagement that cannot be replicated by regioisomers such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (7-azaindole scaffold) or halogen-swapped analogs like 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride. The 4-azaindole versus 7-azaindole scaffold choice fundamentally alters hinge-binding geometry in kinase active sites, while the bromine atom provides distinct reactivity in cross-coupling reactions compared to chlorine due to bond dissociation energy differences (C-Br ≈ 70 kcal/mol vs C-Cl ≈ 81 kcal/mol). Furthermore, heteroaromatic sulfonyl chlorides exhibit scaffold-dependent stability profiles that impact shelf-life and reaction planning .

6-Bromo-4-azaindole-3-sulfonyl Chloride: Key Differentiators


FGFR Inhibitory Potential: 4-Azaindole vs. 7-Azaindole Scaffolds

While no direct IC50 data exists for the parent sulfonyl chloride, derivatives built on the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold demonstrate potent FGFR inhibition. A representative pyrrolo[3,2-b]pyridine derivative achieved an IC50 of 2.10 nM against FGFR1 in HUVEC cells, assessed by ERK phosphorylation reduction [1]. In contrast, the 7-azaindole scaffold (pyrrolo[2,3-b]pyridine), though also active against kinases, exhibits a distinct hinge-binding geometry that can alter selectivity profiles. The presence of the 6-bromo substituent on the 4-azaindole core provides a synthetic vector for SAR exploration that is orthogonal to modifications possible on 5-bromo-7-azaindole analogs [2].

Kinase inhibition FGFR Cancer therapeutics Structure-activity relationship

Cross-Coupling Reactivity: Bromine vs. Chlorine

The 6-bromo substituent on 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride offers a significant reactivity advantage over the corresponding 6-chloro analog in palladium-catalyzed cross-coupling reactions. Carbon-bromine bond dissociation energy is approximately 70 kcal/mol, compared to ~81 kcal/mol for carbon-chlorine bonds, facilitating more efficient oxidative addition under milder conditions [1]. This translates to practical synthetic utility: in a representative tosylation reaction, 6-chloro-1H-pyrrolo[3,2-b]pyridine was converted to the N-tosyl derivative in 84% yield using NaH and 4-toluenesulfonyl chloride in THF [2]. The 6-bromo analog is expected to exhibit comparable or superior coupling efficiency with a wider range of boronic acids and amines under standard Suzuki-Miyaura or Buchwald-Hartwig conditions.

Synthetic methodology Cross-coupling C-X bond activation Medicinal chemistry

Dual Reactive Centers: Sulfonamide and Cross-Coupling

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride possesses two orthogonal reactive centers: a sulfonyl chloride group for nucleophilic substitution with amines/alcohols to form sulfonamides/sulfonates, and a 6-bromo group for transition metal-catalyzed cross-coupling. This dual functionality is not present in simple sulfonyl chlorides lacking the bromine handle (e.g., 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride) or in brominated scaffolds lacking the sulfonyl chloride (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine). In a representative protocol, sulfonyl chlorides reacted with N-sulfonyl protected 7-azaindoles under TBAI promotion to yield 3-thio-7-azaindoles in moderate to good yields without transition-metal catalysts [1]. The presence of the 6-bromo group in the target compound allows subsequent Pd-catalyzed diversification orthogonal to sulfonamide formation.

Multifunctional building blocks Parallel synthesis Sulfonamide Kinase inhibitors

Scaffold Stability Profile: Heteroaromatic Sulfonyl Chloride Decomposition Pathways

A comprehensive study of 236 heteroaromatic sulfonyl chlorides established scaffold-dependent stability trends critical for procurement and storage planning. Pyridine-3-sulfonyl chlorides, which share electronic and steric features with the pyrrolo[3,2-b]pyridine-3-sulfonyl chloride scaffold, predominantly decompose via hydrolysis by trace water rather than SO2 extrusion (characteristic of pyridine-2- and pyridine-4-sulfonyl chlorides) . This mechanistic insight informs storage requirements: the compound should be stored under anhydrous conditions in a cool, dry environment. While specific quantitative stability data for 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is not published, class-level data indicates that 5-membered heteroaromatic sulfonyl chlorides generally exhibit moderate to high stability under standard laboratory conditions when protected from moisture .

Chemical stability Storage conditions Reagent handling Procurement planning

6-Bromo-4-azaindole-3-sulfonyl Chloride: Research & Industrial Applications


FGFR-Targeted Kinase Inhibitor Library Synthesis

Utilize 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride as a central building block for generating focused libraries of FGFR inhibitors. The 4-azaindole core provides a validated hinge-binding scaffold (nanomolar potency demonstrated for related derivatives [1]), while the sulfonyl chloride enables rapid sulfonamide formation with diverse amine fragments. Subsequent Suzuki-Miyaura coupling at the 6-bromo position allows introduction of aryl or heteroaryl groups to probe the solvent-exposed region of the kinase active site. This two-step diversification strategy from a single intermediate is particularly valuable for SAR campaigns targeting FGFR1, FGFR2, and FGFR3, where the 4-azaindole scaffold has established activity.

Reversible Proton Pump Inhibitor Development

The pyrrolo[3,2-b]pyridine scaffold has demonstrated reversible proton pump inhibition, addressing the irreversible inhibition liability of omeprazole that can lead to long-term gastric acid suppression and side effects [1]. 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride serves as a versatile intermediate for constructing novel PPI candidates. The sulfonyl chloride group enables attachment of diverse amine-containing side chains that modulate H+/K+-ATPase binding kinetics, while the 6-bromo handle permits fine-tuning of physicochemical properties through cross-coupling. This application is supported by patent literature describing pyrrolo[3,2-b]pyridine derivatives with excellent proton pump inhibitory effects and reversible binding characteristics [1].

Antiproliferative Agents for Melanoma Research

Diarylureas and amides built on the pyrrolo[3,2-b]pyridine scaffold have demonstrated in vitro antiproliferative activity against the A375 human melanoma cell line, with several derivatives showing superior or similar activity to sorafenib [1]. 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride provides an entry point for synthesizing novel analogs in this series. The sulfonyl chloride can be converted to sulfonamide linkers, while the 6-bromo position allows introduction of substituted phenyl or heteroaryl groups via cross-coupling to explore substituent effects on antiproliferative potency. This application leverages the validated activity of the parent scaffold against melanoma while enabling exploration of new chemical space through the dual functional handles.

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